N-(sec-butyl)-1-benzofuran-2-carboxamide

Description

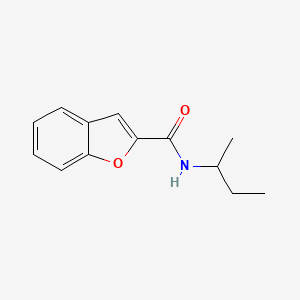

N-(sec-butyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at the 2-position of the benzofuran core and a secondary butyl (sec-butyl) substituent on the nitrogen atom. The sec-butyl group introduces stereochemical complexity and modulates lipophilicity, which may influence blood-brain barrier permeability and receptor binding.

Properties

IUPAC Name |

N-butan-2-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9(2)14-13(15)12-8-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZILTPLRFQRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(sec-butyl)-1-benzofuran-2-carboxamide with analogous benzofuran derivatives and sec-butyl-containing amides.

Structural and Functional Comparison

Key Findings

Substituent Impact on Receptor Binding: The azabicyclo and methoxyphenyl groups in the α7 nAChR agonist enhance receptor specificity and binding affinity compared to the simpler sec-butyl group in the target compound .

Metabolic Stability :

- Carboxamides (e.g., target compound) are generally more hydrolytically stable than esters (e.g., ethyl 5-bromo-1-benzofuran-2-carboxylate), which are prone to esterase-mediated degradation .

Stereochemical Considerations :

- Chiral sec-butyl substituents, as in (S)-N-(sec-butyl)benzamide, require careful synthesis to maintain enantiomeric purity, which can critically influence biological activity .

Q & A

What are the optimal synthetic routes for N-(sec-butyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves an amidation reaction between 1-benzofuran-2-carboxylic acid and sec-butylamine. Key steps include:

- Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reagent solubility and reaction efficiency.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity. Yield optimization (typically 60–80%) requires stoichiometric balancing and inert atmosphere conditions .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach ensures structural validation and purity assessment:

- NMR spectroscopy : H and C NMR confirm the benzofuran core, sec-butyl substituent, and carboxamide linkage (e.g., carbonyl resonance at ~168 ppm) .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) paired with mass spectrometry validates molecular weight ([M+H]+ expected at ~274.3 g/mol) .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

Prioritize target-agnostic assays to identify broad bioactivity:

- Enzyme inhibition : Screen against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates.

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare to staurosporine as a reference (IC ~1–10 nM) .

How do structural modifications to the sec-butyl group impact the compound’s pharmacological profile?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Branching effects : sec-butyl vs. tert-butyl or n-butyl groups alter lipophilicity (logP) and membrane permeability. sec-butyl balances steric bulk and hydrophobicity for optimal CNS penetration .

- Electron-withdrawing substituents : Fluorination of the butyl chain enhances metabolic stability but may reduce target affinity .

- Comparative analogs : Replace sec-butyl with aryl groups (e.g., 3-methoxyphenyl) to shift activity from CNS targets to peripheral enzymes .

How should researchers resolve contradictory data in this compound’s biological activity across studies?

Advanced Research Question

Address discrepancies through:

- Dose-response validation : Replicate assays across independent labs with standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify confounding interactions .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., activity cliffs in analogs with similar substituents) .

What in vivo models are appropriate for studying this compound’s neuropharmacological effects?

Advanced Research Question

Leverage rodent models for CNS applications:

- Cognitive enhancement : Test spatial memory in Morris water maze or novel object recognition (NOR) assays. α7 nicotinic acetylcholine receptor agonists (e.g., related benzofuran carboxamides) show improved recognition memory at 1–10 mg/kg doses .

- Neuroprotection : Induce neurodegeneration with scopolamine or Aβ peptides and assess rescue effects via immunohistochemistry .

- Pharmacokinetics : Measure brain-plasma ratios after oral administration; optimize formulations for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.